molecular formula C19H13BrN4O2 B2921882 1-(3-bromophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1251661-91-2

1-(3-bromophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Cat. No.: B2921882
CAS No.: 1251661-91-2
M. Wt: 409.243
InChI Key: FXFMRJXFWGNBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one (CAS 1251661-91-2) is a chemical compound with a molecular formula of C19H13BrN4O2 and a molecular weight of 409.24 g/mol. This hybrid molecule incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities and unique bioisosteric properties. The 1,2,4-oxadiazole ring is a stable bioisostere for ester and amide functionalities, often used to improve metabolic stability and pharmacokinetic properties in drug discovery projects . The compound's structure, which also features a pyridazinone moiety and bromophenyl substitution, suggests potential for diverse pharmacological applications, aligning with the reported activities of 1,2,4-oxadiazole derivatives that include anticancer, anti-inflammatory, antiviral, and antibacterial properties . It is supplied for research purposes as a high-purity solid, with predicted physical properties including a density of 1.54±0.1 g/cm3 at 20 °C and a boiling point of 601.7±65.0 °C . This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(3-bromophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O2/c1-12-4-2-5-13(10-12)18-21-19(26-23-18)17-16(25)8-9-24(22-17)15-7-3-6-14(20)11-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFMRJXFWGNBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-bromophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one (CAS No. 31736-73-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure comprising a dihydropyridazinone core linked to a bromophenyl and an oxadiazole moiety. The molecular formula is C19H17BrN4OC_{19}H_{17}BrN_4O, with a molecular weight of approximately 396.27 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromophenyl group is believed to enhance lipophilicity, allowing better membrane penetration and increased antimicrobial activity .

Anticancer Properties

Several studies have explored the anticancer potential of similar dihydropyridazinone derivatives. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA54915Apoptosis induction
Compound BMCF-720Cell cycle arrest
Compound CHeLa10ROS generation

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has also been noted in preliminary studies. Similar oxadiazole derivatives have shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound may modulate inflammatory pathways, possibly through inhibition of NF-kB signaling .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, such as aldose reductase, which plays a role in diabetic complications by reducing glucose to sorbitol .
  • Receptor Interaction : Potential interactions with various receptors (e.g., estrogen receptors in cancer cells) may lead to altered signaling pathways that promote apoptosis or inhibit proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

A notable study published in Medicinal Chemistry evaluated a series of pyridazinone derivatives for their anticancer activity. Among them, one derivative closely related to our compound exhibited an IC50 value of 12 µM against MCF-7 cells, demonstrating significant cytotoxicity and suggesting that structural modifications could optimize efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituent positions and functional groups.

3-[3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl]-1-(3,5-Dimethylphenyl)-1,4-Dihydropyridazin-4-One

  • Molecular Formula : C20H15BrN4O2
  • Molecular Weight : 423.3 g/mol
  • Key Features: The pyridazinone ring is substituted with a 3,5-dimethylphenyl group, increasing steric bulk compared to the target compound’s 3-bromophenyl substituent. The oxadiazole ring retains the 3-bromophenyl group but lacks the 3-methylphenyl substitution seen in the target molecule.

3-[3-(3,5-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1-(3,4-Dimethylphenyl)-1,4-Dihydropyridazin-4-One

  • Molecular Formula : C22H20N4O4
  • Molecular Weight : 404.4 g/mol
  • Key Features: The oxadiazole ring is substituted with a 3,5-dimethoxyphenyl group, introducing electron-donating methoxy groups. The pyridazinone ring has a 3,4-dimethylphenyl substituent.
  • Implications : Methoxy groups may improve solubility and hydrogen-bonding capacity, while dimethyl substitution could modulate metabolic stability .

3-(3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-1-Phenylpyridazin-4(1H)-One

  • Molecular Formula : C18H11BrN4O2
  • Molecular Weight : 395.2 g/mol
  • Key Features: The bromine is positioned para on the oxadiazole-linked phenyl ring, contrasting with the meta substitution in the target compound. The pyridazinone ring lacks substituents other than a simple phenyl group.
  • Implications : Para-substitution may alter electronic properties (e.g., dipole moments) and influence binding affinity in biological targets .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Bromine Position : Meta-bromine (target compound) vs. para-bromine (Compound 2.3) may affect steric interactions in enzyme binding pockets. Para-substituted analogs often exhibit higher conformational rigidity .
  • Methyl vs.

Physicochemical Properties

Property Target Compound Compound 2.1 Compound 2.2 Compound 2.3
Molecular Weight (g/mol) Not reported 423.3 404.4 395.2
LogP<sup>*</sup> Estimated high High Moderate Moderate
Hydrogen Bond Acceptors 5 5 6 5

<sup>*</sup>LogP values inferred from substituent contributions (methyl groups increase LogP; methoxy groups decrease it).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-bromophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of substituted hydrazides using phosphoryl chloride (POCl₃) at elevated temperatures (~120°C) to form the 1,2,4-oxadiazole ring. For example, analogous oxadiazole derivatives are synthesized via cyclization of hydrazide precursors under similar conditions . Intermediates are characterized using IR spectroscopy to confirm functional groups (e.g., C=N stretches at ~1600 cm⁻¹) and ¹H/¹³C NMR to verify substituent integration and chemical shifts. HPLC (≥95% purity) is employed for final compound validation .

Q. How is the crystal structure of related bromophenyl-oxadiazole derivatives determined, and what insights does this provide?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to resolve molecular geometry. For instance, bromophenylpyrazolone derivatives are analyzed to confirm bond angles (e.g., C-N-O in oxadiazole rings at ~120°) and intermolecular interactions (e.g., π-π stacking). This data validates computational models and informs steric/electronic effects on reactivity .

Q. What in vitro assays are used to evaluate the biological activity of such compounds?

  • Methodological Answer : Initial screening includes antimicrobial assays (e.g., agar dilution against S. aureus or E. coli to determine MIC values) and cytotoxicity tests (e.g., MTT assays on cancer cell lines like HeLa or MCF-7). For example, pyrazolone derivatives with bromophenyl groups show IC₅₀ values in the 10–50 µM range, suggesting structure-dependent activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Discrepancies may arise from variations in substituents (e.g., electron-withdrawing vs. donating groups) or assay conditions. To address this:

  • Perform dose-response curves across multiple cell lines.
  • Use orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability).
  • Compare logP and solubility data to assess bioavailability differences .

Q. What strategies are employed in structure-activity relationship (SAR) studies to optimize potency and selectivity?

  • Methodological Answer : Key strategies include:

  • Substituent variation : Introducing halogens (e.g., Br at the 3-position of phenyl) enhances hydrophobic interactions with target proteins .
  • Scaffold hopping : Replacing pyridazinone with pyrazolone rings alters steric bulk, as seen in compounds with improved IC₅₀ values .
  • Pharmacophore modeling : Align electrostatic and hydrophobic features of active/inactive analogs to identify critical moieties .

Q. How can computational methods predict the binding mode of this compound to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., carbonic anhydrase II) identifies key interactions:

  • The oxadiazole ring may form hydrogen bonds with catalytic zinc ions.
  • The bromophenyl group occupies hydrophobic pockets. Validation via MD simulations (100 ns) assesses binding stability .

Q. What experimental approaches are used to study metabolic stability and degradation pathways?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. For example, oxidation of methyl groups on oxadiazole rings generates hydroxylated derivatives .
  • Forced degradation studies : Expose to acidic/alkaline conditions or UV light to identify degradation products, ensuring stability during storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.